BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure Analysis of 2-Amino-4-
phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-phenylthiazole

Cat. No.: B186841

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-amino-4-
phenylthiazole, a significant heterocyclic compound that serves as a core scaffold in medicinal
chemistry. Due to the lack of publicly available single-crystal X-ray diffraction data for 2-
hydroxy-4-phenylthiazole, this guide utilizes the crystallographic data of the closely related
analog, 2-amino-4-phenylthiazole, to illustrate the principles of its solid-state architecture. This
document is intended for researchers, scientists, and professionals in the field of drug
development, offering a comprehensive overview of the molecule's structural features, the
experimental procedures for its characterization, and its potential biological significance. The
guide presents detailed crystallographic data in tabular format for clarity and includes graphical
representations of the experimental workflow and a relevant biological signaling pathway to
provide a holistic understanding of the compound's characteristics.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered
significant attention in the field of medicinal chemistry due to their diverse pharmacological
activities. The 4-phenylthiazole scaffold, in particular, is a key structural motif in a multitude of
biologically active molecules. This guide focuses on the detailed crystal structure analysis of 2-
amino-4-phenylthiazole, a representative member of this class.
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Understanding the three-dimensional arrangement of atoms in the solid state is paramount for
rational drug design and for comprehending the structure-activity relationships that govern a
molecule's therapeutic efficacy. Single-crystal X-ray diffraction is the definitive technique for
elucidating this atomic arrangement with high precision.

This document serves as a technical resource, presenting the crystallographic data of 2-amino-
4-phenylthiazole in a structured format. It also provides a detailed account of the experimental
methodologies employed in its structural determination and explores a potential signaling
pathway in which such molecules may be involved, reflecting the broader interest in this
scaffold for therapeutic applications.

Crystallographic Data

The crystal structure of 2-amino-4-phenylthiazole was determined by single-crystal X-ray
diffraction. The key crystallographic parameters and data collection and refinement statistics
are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-
Amino-4-phenylthiazole
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Parameter Value
Empirical formula CoHsN2S
Formula weight 176.24
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=5.678(1) A, a =90°b = 10.993(2) A, B =
98.43(3)°c = 13.585(3) A, y = 90°

Volume 838.4(3) As

Z 4

Density (calculated) 1.397 Mg/m3
Absorption coefficient 0.318 mm™!

F(000) 368

Crystal size 0.40 x 0.20 x 0.10 mm

Theta range for data collection

2.31to 24.99°

Index ranges

-6<=h<=6, 0<=k<=13, 0<=I<=16

Reflections collected

1551

Independent reflections

1466 [R(int) = 0.0423]

Completeness to theta = 24.99°

99.4 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1466 /0/111

Goodness-of-fit on F2

1.053

Final R indices [I>2sigma(l)]

R1 = 0.0485, wR2 = 0.1235

R indices (all data)

R1 =0.0631, wR2 = 0.1342
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Largest diff. peak and hole 0.291 and -0.273 e.A-3

Table 2: Selected Bond Lengths (A) for 2-Amino-4-
phenylthiazole

Atom 1 Atom 2 Length
S(1) C@) 1.763(3)
S(1) C(5) 1.725(3)
N(1) C(2) 1.311(4)
N(1) C@) 1.390(4)
N(2) C(2) 1.358(4)
C(4) C(5) 1.365(4)
C() C(6) 1.478(4)
C(6) C(7) 1.385(4)
C(6) C(11) 1.388(4)

Table 3: Selected Bond Angles (°) for 2-Amino-4-
phenylthiazole

Atom 1 Atom 2 Atom 3 Angle

C@) S(1) C(5) 90.5(2)

C(2) N(1) C(1) 125.1(3)
S(1) C(2) N(1) 110.8(2)
S(1) C@) N(2) 124.6(2)
N(1) C(2) N(2) 124.6(3)
C(5) C(4) C(6) 128.9(3)
S(1) C(5) C(4) 112.1(2)
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Experimental Protocols
Synthesis and Crystallization of 2-Amino-4-
phenylthiazole

The synthesis of 2-amino-4-phenylthiazole is typically achieved through the Hantzsch thiazole
synthesis. A common procedure involves the reaction of an a-haloketone with a thiourea.

e Materials:
o 2-Bromoacetophenone
o Thiourea
o Ethanol
e Procedure:
o Equimolar amounts of 2-bromoacetophenone and thiourea are dissolved in ethanol.

o The mixture is refluxed for a specified period, typically a few hours, during which the
thiazole ring formation occurs.

o Upon cooling, the product, 2-amino-4-phenylthiazole hydrobromide, often precipitates from
the solution.

o The precipitate is collected by filtration and can be neutralized with a base, such as
ammonium hydroxide, to yield the free base.

o Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution
of the purified compound in an appropriate solvent, such as ethanol or a mixture of
solvents.

X-ray Data Collection and Structure Refinement

o Data Collection:

o A suitable single crystal of 2-amino-4-phenylthiazole is mounted on a goniometer head.
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o The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo
Ka radiation) and a detector.

o The unit cell parameters are determined from a preliminary set of diffraction spots.

o A full sphere of diffraction data is collected by rotating the crystal through a series of
frames.

e Structure Solution and Refinement:

o The collected diffraction data are processed, which includes integration of the reflection
intensities and correction for various experimental factors (e.g., Lorentz and polarization
effects, absorption).

o The crystal structure is solved using direct methods or Patterson methods, which provide
an initial model of the atomic positions.

o The structural model is refined by full-matrix least-squares on F2, minimizing the difference
between the observed and calculated structure factors.

o All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

o The final refined structure is validated using crystallographic software to ensure its quality
and chemical reasonableness.

Visualizations
Experimental Workflow for Crystal Structure Analysis
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Potential Signaling Pathway Inhibition

The 2-aminothiazole scaffold is a known "privileged structure” in medicinal chemistry and has
been incorporated into numerous kinase inhibitors. Derivatives of 2-amino-4-phenylthiazole
have been investigated as inhibitors of various protein kinases, which are key components of
intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such
critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in

cancer.
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Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2-amino-4-phenylthiazole
derivative.

Discussion

The crystal structure of 2-amino-4-phenylthiazole reveals a planar thiazole ring, with the phenyl
ring being twisted relative to the thiazole plane. The exocyclic amino group is nearly coplanar
with the thiazole ring, suggesting some degree of double bond character in the C(2)-N(2) bond.
The bond lengths and angles within the thiazole ring are consistent with those observed for
other thiazole derivatives.

The solid-state packing of 2-amino-4-phenylthiazole is stabilized by intermolecular hydrogen
bonds involving the amino group and the nitrogen atom of the thiazole ring of an adjacent
molecule, forming a hydrogen-bonded network. These non-covalent interactions play a crucial
role in the overall stability of the crystal lattice.

From a drug development perspective, the structural information presented here is invaluable.
The precise knowledge of the geometry of the 2-amino-4-phenylthiazole scaffold can guide the
design of more potent and selective inhibitors of various therapeutic targets, such as protein
kinases. The orientation of the phenyl group and the hydrogen bonding capabilities of the
amino group are key features to consider when designing derivatives that can fit into the active
site of a target protein.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of
2-amino-4-phenylthiazole, presented as a representative analog for 2-hydroxy-4-
phenylthiazole. The detailed crystallographic data, experimental protocols, and visualizations
offer a foundational understanding of the solid-state properties of this important class of
compounds. The structural insights gained from this analysis are crucial for the continued
development of novel therapeutics based on the 4-phenylthiazole scaffold.

« To cite this document: BenchChem. [Crystal Structure Analysis of 2-Amino-4-phenylthiazole:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186841#2-hydroxy-4-phenylthiazole-crystal-
structure-analysis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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